molecular formula C14H14ClNO B8335049 2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B8335049
M. Wt: 247.72 g/mol
InChI Key: WNICXJVIQXXISD-UHFFFAOYSA-N
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Patent
US05242930

Procedure details

1-Azabicyclo[2.2.2]octan-3-one (3.86 g) was heated at reflux with 2-chlorobenzaldehyde (8.33 ml), potassium hydroxide (0.4 g) and methanol (60 ml) under nitrogen for 2.5 hours. The volatiles were removed in vacuo and the residue washed with sodium hydrogen carbonate. This was extracted (×4) with dichloromethane. The organic layer was washed with water and dried (MgSO4). The dichloromethane was removed in vacuo and the residue recrystallised from methanol-dichloromethane, to afford the title compound as yellow crystals:
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=[O:9])[CH2:2]2.[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=O.[OH-].[K+]>CO>[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=[C:2]1[C:3](=[O:9])[CH:4]2[CH2:7][CH2:8][N:1]1[CH2:6][CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Step Two
Name
Quantity
8.33 mL
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
WASH
Type
WASH
Details
the residue washed with sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
This was extracted (×4) with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from methanol-dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2N3CCC(C2=O)CC3)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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